molecular formula C18H21NO3 B14268108 N-[2-(Naphthalen-1-yl)propanoyl]-L-valine CAS No. 184482-57-3

N-[2-(Naphthalen-1-yl)propanoyl]-L-valine

Cat. No.: B14268108
CAS No.: 184482-57-3
M. Wt: 299.4 g/mol
InChI Key: KUUSMLDSAIRQSX-INSVYWFGSA-N
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Description

N-[2-(Naphthalen-1-yl)propanoyl]-L-valine is a chemical compound with the molecular formula C₁₈H₂₁NO₃. It is a group of stereoisomers and is known for its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Naphthalen-1-yl)propanoyl]-L-valine typically involves the reaction of 2-(naphthalen-1-yl)propanoic acid with L-valine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Naphthalen-1-yl)propanoyl]-L-valine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and electrophilic reagents like nitric acid (HNO₃) for nitration .

Major Products

The major products formed from these reactions include naphthoquinone derivatives, alcohol derivatives, and substituted naphthalene compounds .

Scientific Research Applications

N-[2-(Naphthalen-1-yl)propanoyl]-L-valine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological systems and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(Naphthalen-1-yl)propanoyl]-L-valine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cell signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Naphthalen-1-yl)propanoyl]-L-valine is unique due to its combination of a naphthalene ring and an amino acid moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

CAS No.

184482-57-3

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

(2S)-3-methyl-2-(2-naphthalen-1-ylpropanoylamino)butanoic acid

InChI

InChI=1S/C18H21NO3/c1-11(2)16(18(21)22)19-17(20)12(3)14-10-6-8-13-7-4-5-9-15(13)14/h4-12,16H,1-3H3,(H,19,20)(H,21,22)/t12?,16-/m0/s1

InChI Key

KUUSMLDSAIRQSX-INSVYWFGSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C(C)C1=CC=CC2=CC=CC=C21

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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